N5-Acylhydrazide vs. C4-Amino Linkage: Impact on p38α MAP Kinase Inhibitory Potency and Binding Mode
The target compound bears a direct N5‑acylhydrazide linkage between the benzamide moiety and the pyrazolo[3,4-d]pyrimidine core, whereas the comparator series from Somakala et al. (2019) employs a C4‑amino‑phenyl spacer. Compound 6f of the C4‑amino‑linked series (4‑chlorobenzamide analog) demonstrated a p38α MAP kinase IC₅₀ of 0.032 ± 1.63 µM, which was more potent than the prototypic inhibitor SB203580 (IC₅₀ = 0.041 ± 1.75 µM) [1]. No direct p38α MAP kinase inhibition data exist for the N5‑acylhydrazide series, but molecular docking of 6f revealed critical hydrogen‑bonding interactions with Asn115 and a pi‑cation interaction with Lys53 in the ATP‑binding pocket [1]. The N5‑acylhydrazide connectivity of the target compound alters the vector and flexibility of the terminal benzamide group relative to the C4‑amino‑linked series, which is expected to reposition the 4‑nitrophenyl ring within the kinase binding cleft and may yield a divergent kinase selectivity profile [1].
| Evidence Dimension | p38α MAP kinase inhibition potency (IC₅₀) and binding interactions |
|---|---|
| Target Compound Data | No published p38α MAP kinase IC₅₀ data available for the N5‑acylhydrazide series (data gap); predicted altered binding mode based on connectivity difference |
| Comparator Or Baseline | Compound 6f (C4‑amino‑linked, 4‑chlorobenzamide): p38α IC₅₀ = 0.032 ± 1.63 µM; SB203580: IC₅₀ = 0.041 ± 1.75 µM [1] |
| Quantified Difference | Cannot be quantified for the target compound; the connectivity difference (N5‑acylhydrazide vs. C4‑amino‑phenyl) constitutes a fundamental structural divergence validated by docking of the comparator series [1] |
| Conditions | In vitro p38α MAP kinase inhibition assay; molecular docking against p38α MAP kinase receptor (Somakala et al., 2019) [1] |
Why This Matters
The N5‑acylhydrazide connectivity is a structurally distinct attachment mode that may confer kinase selectivity profiles inaccessible to the widely studied C4‑amino‑linked pyrazolopyrimidines, making this compound a valuable tool for exploring novel kinase inhibition space.
- [1] Somakala K, et al. Synthesis, evaluation and docking of novel pyrazolo pyrimidines as potent p38α MAP kinase inhibitors with improved anti-inflammatory, ulcerogenic and TNF-α inhibitory properties. Bioorg Chem. 2019;85:518-530. doi:10.1016/j.bioorg.2019.03.037. View Source
